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Compound of Interest

Compound Name: beta-Lactose

Cat. No.: B1674315

Introduction

Lactose is a widely utilized excipient in the pharmaceutical industry, valued as a filler and
binder in tablet and capsule formulations, and as a carrier in dry powder inhalers. It exists in
two primary anomeric forms: a-lactose and (3-lactose. The most common form is a-lactose
monohydrate, while B-lactose is anhydrous. The purity of B-lactose, specifically its
contamination with the a-anomer, is a critical quality attribute as it can influence the physical
and chemical stability, manufacturability, and performance of the final drug product. Differential
Scanning Calorimetry (DSC) is a powerful thermal analysis technique that can be employed to
determine the purity of B-lactose by quantifying the amount of a-lactose monohydrate present.
This method relies on the distinct thermal signatures of the two anomers. a-lactose
monohydrate exhibits a characteristic dehydration endotherm at approximately 142-149°C,
which is absent in the thermogram of pure anhydrous (-lactose.[1] The enthalpy of this
dehydration event is directly proportional to the amount of a-lactose monohydrate in the
sample, allowing for its quantification.

Principle of the DSC Method

The DSC method for B-lactose purity is based on the measurement of the heat flow associated
with the dehydration of the a-lactose monohydrate impurity. When a sample of 3-lactose
containing a-lactose monohydrate is heated in a DSC, the a-anomer loses its water of
crystallization, resulting in an endothermic peak on the DSC thermogram. The area of this
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peak, which represents the enthalpy of dehydration, is then used to calculate the percentage of
a-lactose monohydrate in the -lactose sample. Pure B-lactose will not show this dehydration
peak and will only exhibit a melting and decomposition endotherm at a higher temperature,
typically around 236°C.

Data Presentation

The thermal properties of a-lactose monohydrate and (3-lactose are summarized in the table
below. These values are essential for the identification and quantification of the respective
anomers in a sample.

Parameter o-Lactose Monohydrate B-Lactose Anhydrous

Dehydration Onset

~142 °C N/A
Temperature
Dehydration Peak Temperature  ~144.5 °C N/A
Enthalpy of Dehydration

by _ Y ~150 J/g N/A

(AH_dehydration)
Melting/Decomposition

~220 °C ~236 °C

Temperature

The purity of B-lactose is determined by quantifying the amount of a-lactose monohydrate
impurity. The calculation is performed using the following formula:

% a-Lactose Monohydrate = (AH_sample / AH_pure_alpha) x 100
Where:
e AH_sample is the measured enthalpy of dehydration of the -lactose sample in J/g.

o AH_pure_alpha is the theoretical enthalpy of dehydration of pure a-lactose monohydrate
(~150 J/qg).

An example of purity analysis results is presented in the following table:
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Calculated a-
Sample Weight Dehydration Lactose B-Lactose
Sample ID ]
(mg) Enthalpy (J/9) Monohydrate Purity (%)
Content (%)
Beta-Lac-001 3.52 18.9 12.6 87.4
Beta-Lac-002 3.48 45 3.0 97.0
Beta-Lac-003 3.55 0.75 0.5 99.5

Detailed Experimental Protocol
Instrumentation and Materials

¢ Instrument: Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
o Sample Pans: Standard crimped aluminum pans and lids.
» Reference: An empty, hermetically sealed aluminum pan.
e Materials:
o [3-lactose sample to be analyzed.

o a-lactose monohydrate reference standard (for instrument qualification and method

validation).

o High-purity nitrogen gas for purging.

Instrument Calibration

Calibrate the DSC for temperature and enthalpy using a certified indium standard according to

the manufacturer's instructions.

Sample Preparation

o Accurately weigh 2-4 mg of the B-lactose sample into a tared aluminum DSC pan.

e Record the exact weight.
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e Crimp the lid onto the pan to enclose the sample. Ensure a good seal.

e Prepare an empty reference pan by crimping a lid onto an empty pan.

DSC Experimental Parameters

The following experimental parameters are recommended for the analysis:

Parameter Value

1. Equilibrate at 25°C2. Ramp at 10°C/min to

Temperature Program

250°C
Heating Rate 10 °C/min
Purge Gas Nitrogen
Purge Gas Flow Rate 50 mL/min
Sample Pans Crimped aluminum pans

Data Acquisition and Analysis

Place the prepared sample pan and the reference pan into the DSC cell.
Start the DSC run using the specified experimental parameters.
Once the run is complete, analyze the resulting thermogram using the instrument's software.

Integrate the area of the endothermic peak observed between approximately 140°C and
150°C. This area corresponds to the enthalpy of dehydration of a-lactose monohydrate.

Calculate the percentage of a-lactose monohydrate using the formula provided in the Data
Presentation section.

The purity of B-lactose is then calculated as 100% minus the percentage of a-lactose
monohydrate.

Visualizations
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Experimental Workflow

1. Sample Preparation

Weigh 2-4 mg of
[-Lactose Sample

'

Place in Aluminum Pan
and Crimp

2.DSC JvAnalysis

Load Sample and
Reference Pans into DSC

'

Run DSC Program
(25°C to 250°C at 10°C/min)

3. Data Analysis & Purity Calculation

Obtain DSC Thermogram

'

Integrate Dehydration Peak
(~140-150°C) to get AH_sample

'

Calculate % a-Lactose Monohydrate:
(%0 = (AH_sample / AH_pure_alpha) * 100)

'

Calculate % p-Lactose Purity:
(% = 100 - %a0)
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Caption: Workflow for B-Lactose Purity Determination by DSC.

Logical Relationship of Thermal Events
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Caption: Relationship Between Lactose Anomers and DSC Thermal Events.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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